Specific Antiviral Activity Against Human Adenovirus Type 3 (HAdV-3)
23-Hydroxymangiferonic acid demonstrates direct antiviral activity against human adenovirus type 3 (HAdV-3), a property not reported for its close analog, mangiferonic acid. In A549 cells, it inhibits viral replication with an IC50 of 23 μM and exhibits a favorable selectivity window with an LC50 of 865 μM, yielding a therapeutic index of 37.6 . No comparable anti-adenoviral activity has been documented for mangiferonic acid, which instead shows potent α-glucosidase inhibition (IC50 = 2.46 µM) [1].
| Evidence Dimension | Antiviral Activity (HAdV-3 Inhibition) |
|---|---|
| Target Compound Data | IC50 = 23 μM; LC50 = 865 μM |
| Comparator Or Baseline | Mangiferonic acid: No reported anti-HAdV-3 activity. Primary activity is α-glucosidase inhibition (IC50 = 2.46 µM). |
| Quantified Difference | 23-Hydroxymangiferonic acid possesses a unique antiviral profile not present in mangiferonic acid. |
| Conditions | A549 human lung carcinoma cells infected with HAdV-3. |
Why This Matters
This identifies 23-hydroxymangiferonic acid as a specific tool compound for adenovirus research, whereas mangiferonic acid is irrelevant for this application.
- [1] Pujirahayu, N., et al. (2019). α-Glucosidase Inhibitory Activity of Cycloartane-Type Triterpenes Isolated from Indonesian Stingless Bee Propolis and Their Structure–Activity Relationship. Pharmaceuticals, 12(3), 102. View Source
